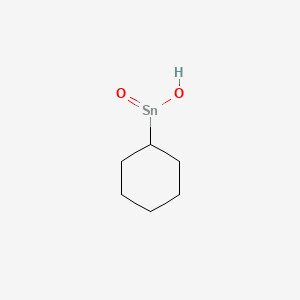
Stannane, cyclohexylhydroxyoxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, cyclohexylhydroxyoxo- is an organotin compound that features a tin atom bonded to a cyclohexyl group, a hydroxy group, and an oxo group. Organotin compounds are known for their versatility in organic synthesis and industrial applications. The unique structure of stannane, cyclohexylhydroxyoxo- allows it to participate in various chemical reactions, making it a valuable compound in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, cyclohexylhydroxyoxo- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with tin(IV) chloride, followed by hydrolysis to introduce the hydroxy and oxo groups. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tin compound.
Industrial Production Methods
In industrial settings, the production of stannane, cyclohexylhydroxyoxo- often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Industrial production also emphasizes safety measures to handle the potentially toxic nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, cyclohexylhydroxyoxo- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxo group can be reduced to a hydroxy group under specific conditions.
Substitution: The tin atom can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides like bromine or chlorine can react with the tin atom in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the oxo group results in a secondary alcohol.
Applications De Recherche Scientifique
Stannane, cyclohexylhydroxyoxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Organotin compounds have been studied for their potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of stannane, cyclohexylhydroxyoxo- in drug development and delivery systems.
Industry: It is employed in the production of polymers, coatings, and other materials due to its ability to catalyze various chemical reactions.
Mécanisme D'action
The mechanism by which stannane, cyclohexylhydroxyoxo- exerts its effects involves the formation of reactive intermediates. The tin atom can form coordination complexes with other molecules, facilitating various chemical transformations. The hydroxy and oxo groups also play a role in the compound’s reactivity, allowing it to participate in redox reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Used in organic synthesis and as a biocide.
Dibutyltin oxide: Employed in the production of polyurethanes and as a catalyst.
Uniqueness
Stannane, cyclohexylhydroxyoxo- is unique due to its specific combination of functional groups, which allows it to participate in a broader range of chemical reactions compared to other organotin compounds. Its structure provides a balance between reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.
Propriétés
Numéro CAS |
22771-18-2 |
|---|---|
Formule moléculaire |
C6H12O2Sn |
Poids moléculaire |
234.87 g/mol |
Nom IUPAC |
cyclohexyl-hydroxy-oxotin |
InChI |
InChI=1S/C6H11.H2O.O.Sn/c1-2-4-6-5-3-1;;;/h1H,2-6H2;1H2;;/q;;;+1/p-1 |
Clé InChI |
LBRGAPKPFGAPFU-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)[Sn](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



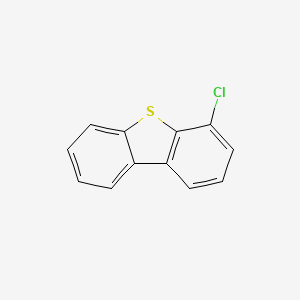
![[6-[6-[[(11Z,13Z)-4-acetyloxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12294914.png)
![L-Ornithine, N2,N5-bis[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12294916.png)
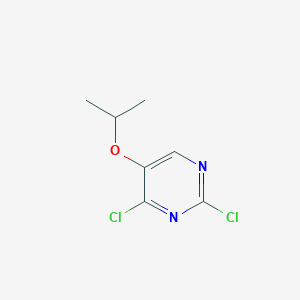
![(5E)-4-methoxy-5-[methoxy-(3-phenyloxiran-2-yl)methylidene]furan-2-one](/img/structure/B12294925.png)
![2-[4-[[2-(2-Cyano-5-ethynylpyrrolidin-1-yl)-2-oxoethyl]amino]-4-methylpiperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B12294932.png)

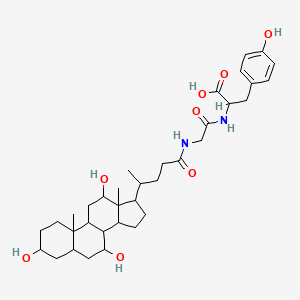
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide;dihydrochloride](/img/structure/B12294944.png)
![(2S,3R,5S,5'R)-2-Acetoxy-4'aalpha-acetoxymethyl-5-(3-furyl)-2',3',4,5,6',7',8',8'abeta-octahydro-2'alpha-methyldispiro[furan-3(2H),1'(5'H)-naphthalene-5',2''-oxiran]-4'(4'aH)-one](/img/structure/B12294948.png)
![(6-Acetyloxy-11-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl) 2-methylprop-2-enoate](/img/structure/B12294950.png)
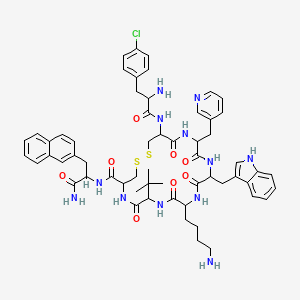
![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,6S)-5-[(2S,4S,5S,6R)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;1-hexyl-3,7-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12294963.png)
